SCH 54388

Neuroscience Cognitive Impairment Passive Avoidance

Targeting cholinergic or glutamatergic cognitive deficits? SCH 54388 is the validated felbamate monocarbamate metabolite proven significantly more potent than the parent drug in reversing scopolamine- and MK-801-induced memory impairment in passive-avoidance paradigms. Effective dose-dependently at 0.01–10 mg/kg with zero toxicity observed even at 300 mg/kg, it delivers clean, interpretable behavioral data unmatched by felbamate or other metabolites. Orally bioavailable. Ideal for DMPK studies deconvoluting felbamate pharmacology. Procure high-purity SCH 54388 for publication-ready neuro research.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 25451-53-0
Cat. No. B1680913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 54388
CAS25451-53-0
SynonymsSCH 54388;  SCH-54388;  SCH54388;  BRN 3051738;  W 873;  W-873;  W873.
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)COC(=O)N
InChIInChI=1S/C10H13NO3/c11-10(13)14-7-9(6-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)
InChIKeyJQVQIZWJBLGVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCH 54388 (CAS 25451-53-0): A Monocarbamate Felbamate Metabolite for CNS Research and Procurement


SCH 54388 (3-hydroxy-2-phenylpropyl carbamate; 2-phenyl-1,3-propanediol monocarbamate) is a monocarbamate metabolite of the antiepileptic drug felbamate [1]. It has a molecular weight of 195.22 g/mol and the molecular formula C₁₀H₁₃NO₃ [2]. SCH 54388 is of interest in neuroscience research for its ability to attenuate cognitive deficits induced by cholinergic and glutamatergic antagonism, with an apparent lack of toxicity up to high doses [3].

Why SCH 54388 Cannot Be Replaced by Felbamate or Other Metabolites in Specialized CNS Studies


While felbamate and its metabolites share a common chemical ancestry, their pharmacological profiles diverge significantly. A direct comparative study demonstrated that SCH 54388 is markedly more potent than its parent compound, felbamate, in reversing cognitive deficits in a mouse passive-avoidance paradigm, and exhibits a superior safety margin [1]. Substituting SCH 54388 with felbamate or other structurally related metabolites (e.g., 2-hydroxyfelbamate, 4-hydroxyfelbamate) would introduce confounding variables of potency, toxicity, and mechanism, thereby invalidating experiments designed to isolate the specific biological effects of the monocarbamate metabolite.

Quantitative Differentiation of SCH 54388: Direct Comparative Evidence for Scientific Selection


Superior Potency in Reversing Cholinergic (Scopolamine-Induced) Cognitive Deficits

In a mouse passive-avoidance paradigm, SCH 54388 demonstrated a lower effective dose range for reversing scopolamine-induced cognitive deficits compared to felbamate [1].

Neuroscience Cognitive Impairment Passive Avoidance

Enhanced Potency in Reversing Glutamatergic (Dizocilpine/MK-801-Induced) Cognitive Deficits

The compound exhibited a broader and more effective dose range for attenuating dizocilpine-induced deficits than its parent compound, felbamate. The effect of felbamate was noted to be non-dose-dependent [1].

Neuroscience NMDA Receptor Cognitive Impairment

Superior In Vivo Safety Profile with a Wide Therapeutic Window

SCH 54388 was reported to be markedly free of toxic side effects up to a dose of 300 mg/kg, s.c., indicating a wide therapeutic window. In contrast, felbamate is clinically associated with risks of aplastic anemia and hepatic failure, and its preclinical toxicology profile is more complex [1].

Toxicology Therapeutic Index In Vivo Safety

Orally Bioavailable Active Metabolite with a Distinct Mechanism

SCH 54388 is orally active, maintaining its efficacy in the same cognitive deficit model when administered orally (p.o.) at doses between 0.1 and 10 mg/kg [1]. Its status as a specific active metabolite, distinct from felbamate's other major metabolites (e.g., 2-hydroxyfelbamate, 4-hydroxyfelbamate), makes it essential for studies aimed at dissecting the metabolic basis of felbamate's neuropharmacology [2].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Procurement-Guiding Application Scenarios for SCH 54388


Investigating the Cholinergic Basis of Cognitive Enhancement

For studies exploring the role of cholinergic neurotransmission in learning and memory, SCH 54388 is the superior tool. Its potent, dose-dependent reversal of scopolamine-induced amnesia in the passive-avoidance test (effective at 0.01-10 mg/kg) [1] provides a reliable and quantifiable readout. The compound's high safety margin (free of toxicity up to 300 mg/kg) allows for dose-response studies without the confound of systemic toxicity, enabling cleaner interpretation of behavioral outcomes [1].

Modeling Glutamatergic Hypofunction and Cognitive Rescue

Researchers studying NMDA receptor hypofunction models of cognitive impairment (e.g., schizophrenia) will find SCH 54388 to be an essential reagent. Unlike felbamate, which shows a non-dose-dependent and limited effect, SCH 54388 provides a consistent, dose-dependent attenuation of dizocilpine (MK-801)-induced deficits [1]. This makes it ideal for preclinical studies aimed at identifying compounds that can rescue cognitive symptoms associated with reduced glutamatergic signaling.

Pharmacological Dissection of Felbamate's Active Metabolites

SCH 54388 is indispensable for experiments designed to deconvolute the complex pharmacology of felbamate. Since felbamate is metabolized into multiple distinct compounds, including 2-hydroxyfelbamate and 4-hydroxyfelbamate, the use of the pure monocarbamate metabolite SCH 54388 is required to attribute specific CNS effects to this particular metabolic pathway [2]. This is critical for drug metabolism and pharmacokinetic (DMPK) studies and for understanding the mechanisms underlying felbamate's therapeutic and adverse effects.

In Vivo Studies Requiring Oral Dosing of a Felbamate Metabolite

For long-term or chronic in vivo studies where oral administration is preferred, SCH 54388 is the compound of choice among felbamate metabolites. Its proven oral activity in reversing cognitive deficits at 0.1-10 mg/kg [1] allows for convenient and clinically relevant dosing routes, facilitating research into the chronic effects of felbamate metabolites on cognitive and neurological function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH 54388

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.